Cas no 2310040-03-8 (N-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide)

N-2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound featuring a pyrazole core functionalized with a furan-based hydroxyethyl substituent and a carboxamide group. Its molecular structure combines a heterocyclic furan moiety with a substituted pyrazole, offering potential utility in medicinal chemistry and agrochemical research. The presence of multiple methyl groups enhances lipophilicity, while the hydroxyethyl and carboxamide functionalities contribute to hydrogen bonding interactions, influencing solubility and binding affinity. This compound may serve as an intermediate in the synthesis of biologically active molecules or as a scaffold for structure-activity relationship studies. Its precise applications depend on further pharmacological or chemical evaluation.
N-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide structure
2310040-03-8 structure
Product name:N-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
CAS No:2310040-03-8
MF:C15H21N3O3
MW:291.345543622971
CID:5340168

N-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
    • N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide
    • N-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
    • Inchi: 1S/C15H21N3O3/c1-8-6-12(11(4)21-8)13(19)7-16-15(20)14-9(2)17-18(5)10(14)3/h6,13,19H,7H2,1-5H3,(H,16,20)
    • InChI Key: OXLLSZAADUVVMS-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(=C1C)C(CNC(C1C(C)=NN(C)C=1C)=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 379
  • Topological Polar Surface Area: 80.3
  • XLogP3: 1

N-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6507-3845-20μmol
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2310040-03-8
20μmol
$79.0 2023-09-08
Life Chemicals
F6507-3845-5μmol
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2310040-03-8
5μmol
$63.0 2023-09-08
Life Chemicals
F6507-3845-2mg
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2310040-03-8
2mg
$59.0 2023-09-08
Life Chemicals
F6507-3845-30mg
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2310040-03-8
30mg
$119.0 2023-09-08
Life Chemicals
F6507-3845-25mg
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2310040-03-8
25mg
$109.0 2023-09-08
Life Chemicals
F6507-3845-5mg
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2310040-03-8
5mg
$69.0 2023-09-08
Life Chemicals
F6507-3845-40mg
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2310040-03-8
40mg
$140.0 2023-09-08
Life Chemicals
F6507-3845-10mg
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2310040-03-8
10mg
$79.0 2023-09-08
Life Chemicals
F6507-3845-75mg
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2310040-03-8 90%+
75mg
$208.0 2023-04-23
Life Chemicals
F6507-3845-15mg
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
2310040-03-8
15mg
$89.0 2023-09-08

Additional information on N-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Introduction to N-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (CAS No. 2310040-03-8)

N-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2310040-03-8, belongs to a class of heterocyclic derivatives that exhibit a wide range of biological activities. The presence of multiple functional groups, including an amide moiety, a hydroxyl group, and a dimethylfuran substituent, makes this molecule a promising candidate for further investigation in drug discovery and development.

The pyrazole core is a well-known pharmacophore in medicinal chemistry, renowned for its ability to interact with various biological targets. Specifically, the 1H-pyrazole scaffold is frequently incorporated into drug molecules due to its favorable pharmacokinetic properties and its capacity to modulate enzyme activity and receptor binding. In N-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, the pyrazole ring is further functionalized with a dimethylfuran group at the 2-position and a hydroxyethyl chain at the 4-position. This unique arrangement of substituents contributes to the compound's potential as an intermediate in the synthesis of more complex bioactive molecules.

The amide group in the molecule's structure is another critical feature that enhances its pharmaceutical relevance. Amides are commonly found in bioactive compounds due to their stability and their ability to form hydrogen bonds with biological targets. The specific positioning of the amide group in N-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide suggests that it may interact with proteins or enzymes in a manner that could elicit therapeutic effects. This has prompted researchers to explore its potential applications in treating various diseases.

Recent advancements in computational chemistry have enabled more efficient screening of compounds for biological activity. Virtual screening methods have been employed to identify promising candidates like N-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide based on their structural features. These computational approaches have revealed that the compound may possess inhibitory activity against certain enzymes and receptors implicated in inflammation and cancer. Such findings have spurred experimental investigations to validate these predictions.

In vitro studies have begun to unravel the mechanistic aspects of N-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide's biological effects. Initial experiments suggest that the compound may modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, its interaction with nuclear receptors like peroxisome proliferator-alpha (PPARα) has been explored as a potential therapeutic strategy for metabolic disorders.

The dimethylfuran moiety in the molecule is particularly noteworthy for its ability to influence electronic properties and binding affinity. This substituent can enhance lipophilicity while maintaining solubility, making it an attractive feature for drug design. The combination of these properties has led researchers to investigate N-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide as a lead compound for developing novel therapeutics.

One of the most exciting developments in recent years has been the integration of machine learning techniques into drug discovery pipelines. These algorithms can predict biological activity with remarkable accuracy based on structural data alone. When applied to compounds like N-(cas no2310040), machine learning models have identified potential targets and predicted favorable pharmacokinetic profiles. This high-throughput virtual screening approach has significantly accelerated the identification of promising candidates for further experimental validation.

The synthesis of N-(N-cas no2310040) presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning to ensure high yields and purity. Recent reports highlight novel synthetic routes that optimize reaction conditions while minimizing byproduct formation. These advances have made it more feasible to produce sufficient quantities of the compound for extensive biological testing.

The hydroxyl group at the 4-position of the pyrazole ring is another critical feature that influences the compound's reactivity and interactions with biological targets. This functional group can participate in hydrogen bonding interactions or undergo modifications through chemical reactions such as etherification or esterification. Such modifications may enhance binding affinity or alter metabolic stability, making them important considerations in drug development.

Epidemiological studies have suggested that compounds with structural similarities to N-(N-cas no2310040) may offer protective effects against certain diseases when administered orally or topically. These observations have motivated researchers to explore its potential as an active pharmaceutical ingredient (API) in formulations targeting chronic conditions such as cardiovascular disease and neurodegenerative disorders.

The regulatory landscape for new drug development continues to evolve with an emphasis on safety and efficacy assessments before clinical trials can commence. Regulatory agencies require comprehensive data on chemical synthesis processes (in vitro, in vivo, pharmacokinetics) before approving a drug candidate for human use (Phase I, Phase II, Phase III). As such, N-(N-cas no2310040) must undergo rigorous testing before it can be commercialized as a therapeutic agent.

In conclusion, N-(N-cas no2310040), characterized by its CAS number 2310040-03-8, represents an intriguing molecule with significant pharmaceutical potential derived from its unique structural features: an amide moiety, dimethlylfura, hydroxyl group, trimethlylpyra,azole ring, hydroxyethylethyl chain, etc.. Its multifaceted functionality positions it as a valuable scaffold for designing novel therapeutics targeting diverse diseases ranging from inflammation-related conditions (COX/LOX inhibition)to metabolic disorders (PPARα modulation)and beyond (cancer therapy/anti-inflammatory drugs) . Continued research efforts will likely uncover additional applications where this versatile compound could make meaningful contributions.

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